N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound featuring a thiophene ring (substituted at position 3), a dimethylamino group, a 2-methoxy-5-methylphenyl moiety, and an ethanediamide linker. The 2-methoxy-5-methylphenyl group may influence steric and electronic interactions in biological or chemical environments. The ethanediamide linker provides structural rigidity and opportunities for hydrogen bonding, distinguishing it from other amide-based compounds .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12-5-6-16(24-4)14(9-12)20-18(23)17(22)19-10-15(21(2)3)13-7-8-25-11-13/h5-9,11,15H,10H2,1-4H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVGOSZAPQPIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the dimethylaminoethyl group through a nucleophilic substitution reaction. This is followed by the coupling of the resulting intermediate with the methoxy-methylphenyl derivative using amide bond formation techniques. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N’-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sul
Biological Activity
N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a compound of interest due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H24N2O1S
- Molecular Weight : 316.46 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : It is hypothesized that the compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its psychoactive effects.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing mood and cognitive functions.
- Antioxidant Properties : The thiophene moiety in the structure may confer antioxidant properties, which could protect against oxidative stress in biological systems.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound:
- In vivo Studies : Animal models have demonstrated that administration of the compound results in significant changes in behavior, indicative of anxiolytic and antidepressant-like effects.
- In vitro Studies : Cell culture experiments have shown that the compound can modulate neuronal activity and promote neuroprotection.
Case Studies
-
Study on Anxiety Reduction :
- Objective : To evaluate the anxiolytic effects of the compound in a rodent model.
- Methodology : Rodents were administered varying doses, followed by behavioral tests (e.g., elevated plus maze).
- Results : Significant reduction in anxiety-like behaviors was observed at higher doses.
-
Neuroprotective Effects Study :
- Objective : To assess the neuroprotective properties against oxidative stress.
- Methodology : Neuronal cell lines were exposed to oxidative agents with and without the compound.
- Results : Cells treated with the compound exhibited reduced markers of oxidative damage.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Study Reference |
|---|---|---|
| Anxiolytic | Reduced anxiety-like behavior | Rodent model study |
| Neuroprotection | Decreased oxidative stress markers | In vitro neuronal study |
| Receptor Interaction | Modulation of neurotransmitter receptors | Pharmacological analysis |
| Property | Value |
|---|---|
| Molecular Weight | 316.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Contexts (USP Compounds)
highlights USP-listed compounds such as ranitidine-related compound B (N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine), which shares a dimethylamino group and heterocyclic aromatic system (furan) but differs in linker chemistry (nitroethenediamine vs. ethanediamide) and aromatic core (furan vs. thiophene). Key distinctions:
Table 1: Comparison with USP Pharmaceuticals
| Feature | Target Compound | USP Compound (Ranitidine-related B) |
|---|---|---|
| Aromatic Core | Thiophen-3-yl | Furan |
| Linker | Ethanediamide | Nitroethenediamine |
| Key Functional Groups | Dimethylamino, Methoxy-methylphenyl | Nitro, Sulphanyl |
| Potential Application | Undefined (hypothetical drug) | Pharmaceutical impurity |
Agrochemical Analogues (Pesticide Chloroacetamides)
references chloroacetamide herbicides like thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide), which shares a thiophene moiety but diverges in functional groups and linker. Key contrasts:
- Chloroacetamide vs. Ethanediamide: Chloroacetamides are electrophilic, targeting plant enzyme systems (e.g., ALS inhibitors), while the ethanediamide linker suggests non-reactive, hydrogen-bond-driven interactions .
- Substituent Effects : The methoxy-methylphenyl group in the target compound may reduce lipophilicity compared to the chloro and methyl groups in pesticides, altering environmental persistence or bioavailability .
Table 2: Comparison with Agrochemicals
| Feature | Target Compound | Thenylchlor |
|---|---|---|
| Core Structure | Ethanediamide | Chloroacetamide |
| Thiophene Substitution | Thiophen-3-yl | 3-Methoxy-2-thienyl |
| Key Functional Groups | Dimethylamino, Methoxy | Chloro, Methyl |
| Application | Hypothetical therapeutic | Herbicide |
Thiophene-Containing Benzimidazoles (Sensor/Pharmaceutical Hybrids)
describes 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline, a benzimidazole precursor with a thiophene moiety. While both compounds utilize thiophene, the target lacks the nitro and aniline groups, which are critical for sensor applications due to their redox activity . The ethanediamide linker in the target may prioritize stability over the reactivity seen in nitro-aniline systems.
Table 3: Comparison with Sensor/Pharmaceutical Hybrids
| Feature | Target Compound | Benzimidazole Precursor |
|---|---|---|
| Functional Groups | Dimethylamino, Methoxy | Nitro, Aniline |
| Thiophene Position | Thiophen-3-yl | Thiophen-2-yl |
| Potential Use | Drug candidate | Sensor/Chemical intermediate |
Key Findings and Implications
- Thiophene vs. Other Heterocycles : The 3-thiophenyl group in the target compound offers distinct electronic properties compared to furan (USP) or 2-thiophenyl (sensor compounds), influencing solubility and binding interactions .
- Linker Chemistry : The ethanediamide linker differentiates the target from nitroethenediamines (pharmaceuticals) and chloroacetamides (pesticides), suggesting unique pharmacokinetic or reactivity profiles .
- Functional Group Synergy: The dimethylamino and methoxy groups may synergize to enhance blood-brain barrier penetration or target selectivity compared to agrochemical analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
